1-Boc-2-(bromomethyl)azetidine

Description

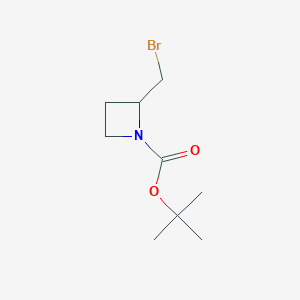

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUBHKXBYBMWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-84-0 | |

| Record name | tert-butyl 2-(bromomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 1 Boc 2 Bromomethyl Azetidine and Its Derivatives

Reactions at the Bromomethyl Group

The bromomethyl substituent is a classical electrophilic site, primed for a range of transformations.

Nucleophilic Substitution Reactions

Reactions with oxygen-based nucleophiles such as alcohols, phenols, or carboxylates would be anticipated to yield the corresponding ethers and esters. These transformations typically proceed under basic conditions to deprotonate the nucleophile, facilitating its attack on the electrophilic carbon of the bromomethyl group. Despite the fundamental nature of these reactions, specific studies detailing the reaction of 1-Boc-2-(bromomethyl)azetidine with oxygen nucleophiles have not been identified in the surveyed literature.

Similarly, sulfur nucleophiles, which are generally potent due to their soft nature, are expected to react efficiently with this compound to form thioethers and other sulfur-containing derivatives. Thiolates, generated from thiols in the presence of a base, would be excellent candidates for this transformation. Regrettably, detailed research findings documenting these specific reactions could not be located.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Carbon nucleophiles like cyanide, enolates, or organometallic reagents (e.g., Grignards, organolithiums) are expected to displace the bromide to afford chain-extended azetidine (B1206935) derivatives. The reaction with cyanide, for instance, would yield a nitrile, a valuable precursor for amines, carboxylic acids, and other functional groups. However, the literature lacks specific examples of these C-C bond-forming reactions starting from this compound.

The displacement of the bromide by nitrogen nucleophiles such as amines, azides, or heterocycles would provide access to a range of 2-(aminomethyl)azetidine derivatives. These products are of significant interest as they incorporate an additional basic nitrogen center, a common feature in many biologically active molecules. As with the other nucleophile classes, specific documented examples for the C2-bromomethyl isomer are absent from the available literature.

Elimination Reactions for Olefin Formation

The treatment of this compound with a strong, non-nucleophilic base could potentially induce an elimination reaction (E2), leading to the formation of the corresponding exocyclic olefin, 1-Boc-2-methyleneazetidine. This reaction would compete with the aforementioned substitution reactions. The choice of base and reaction conditions would be critical in directing the outcome towards elimination. While the synthesis of 2-methyleneazetidines is a known area of study, reports detailing this specific transformation from this compound were not found.

Reactivity of the Azetidine Ring

The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which makes it more susceptible to ring-opening reactions compared to larger, less strained heterocycles like pyrrolidines. rsc.org The N-Boc protecting group influences the reactivity of the ring by decreasing the nucleophilicity of the nitrogen atom.

The strain energy of the azetidine ring can be released through various ring-opening reactions, which can be initiated by nucleophiles, acids, or bases.

The direct nucleophilic attack on the carbon atoms of the N-Boc protected azetidine ring is generally difficult due to the electron-donating nature of the Boc group, which reduces the electrophilicity of the ring carbons. However, activation of the azetidine nitrogen, for instance, by alkylation to form a quaternary azetidinium salt, renders the ring highly susceptible to nucleophilic attack. nih.gov

In the case of this compound, a nucleophile could potentially attack the azetidinium ion at either the C2 or C4 position. The regioselectivity of this Sₙ2-type reaction is influenced by steric and electronic factors. nih.gov The attack would lead to the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine.

The N-Boc group is labile under acidic conditions. Protonation of the carbonyl oxygen of the Boc group, followed by its cleavage, can generate an unstable N-unsubstituted azetidinium species or lead to the protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles.

Studies on N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov In this process, a pendant nucleophilic group on the N-substituent attacks one of the ring carbons, leading to the cleavage of the azetidine ring. For this compound, treatment with strong acid in the presence of a nucleophile could lead to the opening of the ring to form a γ-amino alcohol or other substituted propylamines, depending on the nucleophile present.

The azetidine ring in N-Boc protected systems is generally stable to basic conditions. However, the presence of the bromomethyl group at the C2 position introduces the possibility of base-induced elimination or substitution reactions that could potentially be followed by ring fragmentation, although this is less common than acid-catalyzed or nucleophilic ring-opening of activated azetidines.

More relevant are base-induced cyclization reactions of precursors that form azetidines, which inherently involve ring formation rather than opening. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the formation of 2-(hydroxymethyl)azetidines. nih.gov While not a direct ring-opening of a pre-formed azetidine, such reactions highlight the influence of basic conditions in manipulations involving the azetidine core. Direct base-mediated ring-opening of N-Boc-azetidines is not a commonly reported transformation, as the Boc group is stable to base, and the azetidine ring itself lacks a sufficiently acidic proton for deprotonation-induced fragmentation under standard basic conditions.

Ring-Opening Reactions of Azetidines

Metal-Catalyzed Ring Opening

While many ring-opening reactions of azetidines are promoted by Lewis or Brønsted acids, metal-catalyzed pathways offer alternative and often milder conditions. nih.gov These reactions leverage the ring strain of the azetidine core to drive the formation of more complex acyclic or larger cyclic structures. The specific outcomes of these reactions are highly dependent on the nature of the metal catalyst, the substituents on the azetidine ring, and the reaction conditions.

Rearrangement Reactions of Azetidines

Azetidines can undergo various rearrangement reactions, often triggered by the inherent ring strain. researchgate.net For instance, treatment of N-activated azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) or triflic anhydride can induce a semipinacol rearrangement, leading to the formation of keto 1,3,3‐substituted azetidines. researchgate.net Another notable rearrangement is the acid-mediated intramolecular ring-opening decomposition observed in certain N-substituted azetidines. nih.gov In this process, a pendant amide group can nucleophilically attack the azetidine ring, leading to a rearranged lactam product. nih.gov The stability of the azetidine and its susceptibility to this rearrangement are influenced by the pKa of the azetidine nitrogen. nih.gov

Functionalization of the Azetidine Core

The azetidine core can be functionalized at various positions to introduce new substituents and build molecular complexity. nih.govacs.org

The α-position to the nitrogen atom in N-Boc-azetidine can be deprotonated using a strong base like s-butyllithium (s-BuLi) to form an α-lithio species. nih.gov This nucleophilic intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position of the azetidine ring. nih.gov The tert-butoxycarbonyl (Boc) group, however, is not always the optimal choice for facilitating this transformation. The related tert-butoxythiocarbonyl (Botc) group has been shown to be more effective in promoting α-lithiation and subsequent electrophile incorporation on the azetidine ring. acs.orgnih.gov The choice of the N-protecting group can significantly influence the regioselectivity of the lithiation when the azetidine is already substituted. acs.org

The functionalization of the azetidine ring can also be achieved through C-acylation and C-allylation reactions. For example, N-Boc-azetine, generated in situ, can be transmetalated to copper and then undergo allylation with allylic halides. nih.gov A dual copper/photoredox-catalyzed multicomponent allylation of azabicyclo[1.1.0]butanes provides a route to C3-quaternary center-containing azetidines. dlut.edu.cn Furthermore, copper-catalyzed boryl allylation of azetines offers a highly enantioselective method for the synthesis of 2,3-disubstituted azetidines. thieme-connect.denih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. mdpi.comyoutube.com Brominated azetidines can serve as electrophilic partners in these palladium-catalyzed reactions, coupling with various organoboron reagents to introduce aryl or vinyl substituents onto the azetidine ring. nih.govmdpi.com This methodology has been successfully applied to the synthesis of a variety of functionalized azetidines. For instance, a nickel-catalyzed Suzuki cross-coupling of azabicyclo[1.1.0]butanes with arylboronic acids has been developed to produce 3,3-dicarbofunctionalized azetidines. dlut.edu.cn

Transformations Involving the N-Boc Protecting Group

The N-Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com Deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which leads to the formation of the free amine, carbon dioxide, and isobutene. total-synthesis.com The N-Boc group's stability to basic and nucleophilic conditions makes it orthogonal to other protecting groups like Fmoc and Cbz. total-synthesis.com

Selective Cleavage of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various conditions and the relative ease of its removal under acidic conditions. researchgate.net The selective cleavage of the N-Boc group from this compound and its derivatives is a critical step in the synthesis of more complex azetidine-containing molecules. This deprotection is typically achieved under mild acidic conditions to avoid unwanted side reactions or degradation of the strained azetidine ring. researchgate.netmdpi.com

Common reagents for N-Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or ethyl acetate. researchgate.netreddit.comnih.gov The reaction proceeds through the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl carbocation, which then decomposes to isobutylene (B52900) and carbon dioxide. mdpi.comresearchgate.net

The choice of acid and reaction conditions can be tailored to the specific substrate to ensure selectivity, especially when other acid-sensitive functional groups are present in the molecule. researchgate.netresearchgate.net For instance, researchers have developed methodologies for selective N-Boc cleavage in the presence of tert-butyl esters by using sulfuric acid in tert-butyl acetate. researchgate.net Other milder methods that have been developed for N-Boc deprotection include the use of solid acid catalysts like Montmorillonite K-10, which can selectively remove the Boc group from aromatic amines while leaving aliphatic N-Boc groups intact. researchgate.net Thermal deprotection in the absence of an acid catalyst, often performed in a continuous flow setup, also offers a selective method for removing N-Boc groups, with selectivity being controlled by temperature. nih.gov

A comparative study has shown that the N-Boc group is more stable and less acid-labile than the tert-butoxythiocarbonyl (N-Botc) group. When a mixture of N-Botc-azetidine and N-Boc-azetidine was treated with TFA, the N-Botc group was selectively cleaved, leaving the N-Boc-azetidine largely unreacted. acs.org This highlights the tunability of deprotection strategies based on the choice of the protecting group.

Table 1: Reagents for Selective N-Boc Deprotection

| Reagent | Conditions | Selectivity/Notes | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Common, effective, but can cleave other acid-labile groups. | reddit.comnih.gov |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Widely used, can be selective depending on concentration. | reddit.comnih.gov |

| Montmorillonite K-10 | CH₂Cl₂ (RT) or Toluene (65 °C) | Mild, heterogeneous catalyst; selective for aromatic N-Boc. | researchgate.net |

| Oxalyl Chloride | Methanol, RT | Mild conditions, effective for various substrates. | nih.gov |

| Thermal (Flow Chemistry) | Methanol or TFE, High Temp. | Acid-free, selectivity controlled by temperature. | nih.gov |

| Sulfuric Acid (conc.) | tBuOAc | Selective deprotection in the presence of t-butyl esters. | researchgate.net |

Impact of N-Boc on Azetidine Reactivity

The N-Boc protecting group significantly influences the reactivity of the azetidine ring in this compound. The azetidine ring possesses considerable ring strain (approx. 25.4 kcal/mol), which is a primary driver of its reactivity. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique chemical transformations. rsc.org

The electron-withdrawing nature of the Boc group has several important consequences:

Stabilization: The Boc group can stabilize the strained four-membered ring by delocalizing the nitrogen lone pair into the carbonyl group. This reduces the nucleophilicity and basicity of the nitrogen atom, making the ring less susceptible to certain degradation pathways. nih.gov For example, protonation of the azetidine nitrogen is less favorable, which can prevent acid-mediated ring-opening reactions under certain conditions. nih.gov

Acidity of α-Protons: The inductive effect of the N-Boc group increases the acidity of the protons on the carbon atoms adjacent to the nitrogen (the α-protons). This is a crucial feature that enables the regioselective functionalization of the azetidine ring.

Directed Lithiation: The ability of the N-Boc group to direct metalation is one of its most significant impacts on reactivity. Treatment of N-Boc protected azetidines with a strong base, such as s-butyllithium (s-BuLi) in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in the regioselective deprotonation at the C2 position (α to the nitrogen). nih.gov This generates a stabilized α-lithioazetidine intermediate, which can then be trapped with various electrophiles to introduce substituents at the 2-position. acs.orgnih.gov This strategy provides a powerful method for the synthesis of 2-substituted and 2,4-disubstituted azetidines. acs.org

The bromomethyl group at the C2 position of this compound is a reactive handle for nucleophilic substitution reactions. The presence of the N-Boc group is essential for maintaining the integrity of the azetidine ring during such transformations. Without the stabilizing and directing effects of the Boc group, the high ring strain and the reactivity of the free secondary amine would likely lead to undesired side reactions, such as polymerization or ring-opening. rsc.orgnih.gov

Table 2: Summary of N-Boc Group Effects on Azetidine Reactivity

| Feature | Impact of N-Boc Group | Consequence | Reference(s) |

|---|---|---|---|

| Ring Stability | Electron-withdrawing effect reduces nitrogen basicity. | Stabilizes the strained ring against acid-mediated decomposition. | nih.gov |

| α-Proton Acidity | Inductive effect increases the acidity of C-H bonds adjacent to nitrogen. | Facilitates deprotonation at the α-position. | acs.orgnih.gov |

| Directed Metalation | The carbamate group directs lithiation to the C2 position. | Allows for regioselective introduction of substituents via electrophile trapping. | acs.orgnih.gov |

| Overall Reactivity | Modulates the inherent reactivity from ring strain. | Enables controlled functionalization while preventing unwanted side reactions. | rsc.org |

Applications of 1 Boc 2 Bromomethyl Azetidine and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

In the modular assembly of novel molecular structures, chemical building blocks—molecules with reactive functional groups—are indispensable. 1-Boc-2-(bromomethyl)azetidine serves as an exemplary building block, providing chemists with a robust platform for introducing the azetidine (B1206935) core into larger, more complex molecules. The Boc (tert-butoxycarbonyl) protecting group ensures stability and controls the reactivity of the nitrogen atom, while the bromomethyl substituent at the C2 position acts as a potent electrophilic site, inviting a range of synthetic elaborations.

The primary utility of this compound lies in its capacity to generate a diverse library of functionalized azetidines. The bromo-substituted carbon atom is an excellent site for nucleophilic substitution (SN2) reactions. researchgate.net This allows for the straightforward introduction of a variety of functional groups by reacting the parent compound with different nucleophiles.

This strategy has been successfully employed to form new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds at the 2-position of the azetidine ring. wikipedia.org The transformation of these functionalized azaheterocycles through nucleophilic substitution provides a broad range of new conformationally constrained azetidine derivatives that are of interest for biological applications and in the field of foldamers. wikipedia.org

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Product Structure (Generic) |

|---|---|---|---|

| Oxygen Nucleophiles | ROH (Alcohol), RCO2- (Carboxylate) | -CH2OR (Ether), -CH2OCOR (Ester) | N-Boc-Az-CH2OR |

| Nitrogen Nucleophiles | R2NH (Amine), N3- (Azide) | -CH2NR2 (Amine), -CH2N3 (Azide) | N-Boc-Az-CH2NR2 |

| Sulfur Nucleophiles | RSH (Thiol) | -CH2SR (Thioether) | N-Boc-Az-CH2SR |

| Carbon Nucleophiles | CN- (Cyanide), R-MgBr (Grignard) | -CH2CN (Nitrile), -CH2R (Alkyl) | N-Boc-Az-CH2R |

Beyond simple functionalization, the strained four-membered ring of 2-(halomethyl)azetidine derivatives can be manipulated to undergo ring expansion and rearrangement reactions, providing access to other important heterocyclic systems. These transformations leverage the release of ring strain to drive the formation of larger, more stable five- and six-membered rings.

The transformation of 2-(halomethyl)azetidines can lead to five-membered nitrogen heterocycles. Theoretical studies and experimental work have shown that heating 2-(chloromethyl)azetidine derivatives can induce a stereospecific ring enlargement to yield 3-chloropyrrolidines. researchgate.net This rearrangement proceeds through a strained bicyclic aziridinium (B1262131) intermediate, which is subsequently opened by the halide anion. While this directly produces a pyrrolidine (a saturated ring), this scaffold is a direct precursor to pyrroles (the aromatic analogue) through subsequent oxidation or elimination reactions, demonstrating a pathway from the azetidine core to this important class of heterocycles.

Research has demonstrated that 2-(haloalkyl)azetidines are valuable precursors for the stereospecific synthesis of six-membered azaheterocycles, such as piperidines. nih.gov The synthetic route involves the rearrangement of a 2-(2-haloethyl)azetidine derivative. The reaction proceeds through the formation of a bicyclic azetidinium intermediate (an azoniabicyclo[2.2.0]hexane system), which is then opened by a nucleophile to furnish a 3,4-cis-disubstituted piperidine. nih.gov This ring expansion strategy provides a reliable method for converting the constrained four-membered azetidine ring into the more flexible and pharmaceutically prevalent piperidine scaffold.

| Starting Material Class | Key Intermediate | Resulting Heterocycle |

|---|---|---|

| 2-(Halomethyl)azetidine | Azoniabicyclo[2.1.0]pentane | 3-Halopyrrolidine |

| 2-(2-Haloethyl)azetidine | Azoniabicyclo[2.2.0]hexane | 3,4-Disubstituted Piperidine |

The 1,2,4-oxadiazole ring is a valuable heterocycle in medicinal chemistry, often used as a bioisostere for ester and amide groups. While direct conversion is not typical, this compound can serve as a precursor for building blocks used in oxadiazole synthesis. A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acylating agent. researchgate.net The bromomethyl group of the starting azetidine can be converted into a suitable functional group for this synthesis. For example, displacement of the bromide with sodium cyanide yields the corresponding nitrile. This nitrile can then be converted to an amidoxime, which can be acylated and cyclized to form a 1,2,4-oxadiazole ring bearing the azetidine moiety at the 5-position. This multi-step process effectively integrates the azetidine scaffold into the oxadiazole system, creating hybrid molecules with potential for novel biological activity. nih.gov

Non-natural amino acids are crucial tools in drug design and protein engineering. Azetidine-2-carboxylic acid, a homologue of proline, is a well-known example of a constrained amino acid. wikipedia.org The rigid, four-membered ring of azetidine, when incorporated into a peptide backbone, restricts the conformational freedom of the molecule far more than the five-membered ring of proline. This conformational constraint can lead to peptides with enhanced stability, receptor affinity, and proteolytic resistance.

This compound is a strategic starting material for accessing derivatives of azetidine-2-carboxylic acid. The bromomethyl group can be oxidized to a carboxylic acid, yielding the N-Boc protected amino acid ready for peptide synthesis. Furthermore, the introduction of the 3-aminoazetidine (3-AAz) subunit has been shown to be a powerful tool for improving the synthesis of small cyclic peptides. nih.gov The inclusion of this azetidine-derived element within a linear peptide precursor significantly improves cyclization efficiency. nih.gov The resulting macrocycles, which are important structures in many drugs, benefit from the structural rigidity imparted by the azetidine ring. These peptidomimetics are valuable for probing biological systems and developing new therapeutic agents. nih.gov

| Azetidine-Based Building Block | Application in Peptidomimetics | Key Structural Feature |

|---|---|---|

| Azetidine-2-carboxylic Acid (Aze) | Proline analogue for linear and cyclic peptides | Highly constrained backbone dihedral angles |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element for macrocyclization | Facilitates efficient synthesis of cyclic peptides |

Synthesis of Constrained Amino Acid Analogues and Peptidomimetics

Azetidine-2-carboxylic Acids and Derivatives

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a proline analogue that has been incorporated into peptides to induce specific conformational constraints. The synthesis of substituted azetidine-2-carboxylic acids is of considerable interest for the development of peptidomimetics and other biologically active molecules. This compound is a key precursor for accessing a variety of C2-substituted azetidine-2-carboxylic acid derivatives.

A plausible and efficient synthetic route to N-Boc-azetidine-2-carboxylic acid from this compound involves a two-step sequence: nucleophilic substitution with cyanide to form the corresponding nitrile, followed by hydrolysis.

Step 1: Synthesis of tert-butyl 2-cyanoazetidine-1-carboxylate

The bromomethyl group of this compound is susceptible to nucleophilic displacement by cyanide ions, typically using sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF.

Step 2: Hydrolysis to N-Boc-azetidine-2-carboxylic acid

The resulting 2-cyanoazetidine derivative can then be hydrolyzed under either acidic or basic conditions to afford the desired N-Boc-azetidine-2-carboxylic acid. Basic hydrolysis, for instance with aqueous sodium hydroxide (B78521), followed by acidic workup is a common method.

This synthetic strategy allows for the introduction of the carboxylic acid functionality at the C2 position of the azetidine ring, starting from the readily available bromomethyl precursor. The resulting N-Boc-azetidine-2-carboxylic acid can be used in peptide synthesis or further functionalized.

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product | Overall Yield |

| This compound | 1. NaCN, DMSO, 60 °C | tert-butyl 2-cyanoazetidine-1-carboxylate | 1. NaOH, H₂O/MeOH, reflux 2. H₃O⁺ | N-Boc-azetidine-2-carboxylic acid | Good to Excellent |

Azetidine-3-carboxylic Acids and Derivatives

The synthesis of azetidine-3-carboxylic acids from this compound is a more complex transformation that would necessitate a ring-opening and subsequent re-cyclization strategy or a skeletal rearrangement. Direct conversion is not a straightforward process due to the substitution pattern. However, the principles of azetidine chemistry allow for postulating a multi-step synthetic pathway.

One hypothetical approach could involve the nucleophilic opening of the azetidine ring of a derivative of this compound, followed by functional group manipulation and a subsequent intramolecular cyclization to form the 3-substituted azetidine ring. For instance, a reaction sequence could be initiated by a nucleophile that attacks the C4 position, leading to ring opening. The resulting acyclic intermediate would then need to be modified to introduce a leaving group at the appropriate position to facilitate a new ring closure to form the azetidine-3-carboxylic acid derivative.

Due to the complexity and lack of direct literature precedent for this specific transformation, a detailed, experimentally validated pathway cannot be provided at this time. The development of such a synthesis would constitute a novel synthetic methodology.

Catalytic Applications

The rigid and conformationally constrained framework of the azetidine ring makes its derivatives attractive candidates for the development of chiral ligands and organocatalysts for asymmetric synthesis.

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Chiral ligands derived from azetidines have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The synthesis of such ligands from this compound would involve the conversion of the bromomethyl group into a coordinating heteroatom-containing functionality, such as an amine, phosphine, or thiol.

For example, a chiral bidentate P,N-ligand could be synthesized by the following conceptual route:

Nucleophilic Substitution: Reaction of (S)- or (R)-1-Boc-2-(bromomethyl)azetidine with a nucleophilic phosphine source, such as diphenylphosphine, would yield a phosphine-substituted azetidine.

Deprotection and Functionalization: Removal of the Boc group would free the nitrogen atom, which could then coordinate to a metal center, forming a chiral P,N-chelate.

These chiral azetidine-based ligands could be applied in various asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation reactions.

| Ligand Type | Proposed Synthesis from this compound | Potential Asymmetric Reaction |

| Chiral P,N-Ligand | 1. Substitution with R₂PH 2. Deprotection | Asymmetric Hydrogenation |

| Chiral Diamine Ligand | 1. Substitution with an amine 2. Deprotection | Asymmetric Transfer Hydrogenation |

| Chiral Amino Alcohol Ligand | 1. Conversion to 1-Boc-2-(hydroxymethyl)azetidine 2. Further functionalization | Asymmetric Addition of Organozinc Reagents |

Organocatalysis with Azetidine Derivatives

The structural similarity of azetidine-2-carboxylic acid to proline, a cornerstone of organocatalysis, suggests that derivatives of this compound could serve as effective organocatalysts. Proline and its derivatives catalyze a wide range of reactions, such as aldol and Mannich reactions, through the formation of enamine or iminium ion intermediates. wikipedia.org

An organocatalyst derived from this compound could be prepared by converting the bromomethyl group into a functionality capable of participating in the catalytic cycle, for instance, by introducing a secondary amine. After deprotection of the ring nitrogen, the resulting azetidine derivative could act as a chiral catalyst.

Example of a Potential Organocatalytic Application:

An azetidine-based catalyst could be employed in the asymmetric Michael addition of aldehydes to nitroalkenes. The catalytic cycle would likely involve the formation of a chiral enamine between the aldehyde and the secondary amine of the catalyst, which would then attack the nitroalkene stereoselectively.

| Catalyst Structure | Proposed Synthesis from this compound | Catalyzed Reaction | Expected Outcome |

| 2-(Aminomethyl)azetidine | 1. Substitution with an amine nucleophile 2. Deprotection | Asymmetric Michael Addition | High enantioselectivity |

| Azetidine-2-carboxamide | 1. Conversion to the carboxylic acid 2. Amide coupling 3. Deprotection | Asymmetric Aldol Reaction | Good to high diastereo- and enantioselectivity |

Development of Novel Synthetic Methodologies

The unique combination of a strained ring and a reactive side chain in this compound makes it a valuable substrate for the development of novel synthetic methodologies. The inherent ring strain of the azetidine can be exploited in ring-opening and ring-expansion reactions to generate more complex acyclic and heterocyclic structures.

Nucleophilic Substitution and Elaboration:

The bromomethyl group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including carbanions, amines, thiols, and azides. This allows for the introduction of diverse functionalities at the C2 position, leading to a library of substituted azetidines.

| Nucleophile | Product | Potential Further Transformations |

| Malonate Esters | 2-(Alkoxycarbonylmethyl)azetidine derivatives | Decarboxylation, further alkylation |

| Azide | 2-(Azidomethyl)azetidine | Reduction to amine, click chemistry |

| Thiolates | 2-(Thioalkylmethyl)azetidine | Oxidation to sulfoxide or sulfone |

| Grignard Reagents | 2-Alkyl or 2-aryl-azetidines | Further functionalization of the new substituent |

Ring-Expansion Reactions:

Under certain conditions, 2-(halomethyl)azetidines can undergo ring expansion to form pyrrolidines. This transformation typically involves the formation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile to yield the five-membered ring. This methodology provides a stereospecific route to substituted pyrrolidines, which are prevalent in many natural products and pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for 1-Boc-2-(bromomethyl)azetidine, and how do reaction conditions influence yield?

this compound is synthesized via multi-step processes involving Boc protection and subsequent bromination. A common approach starts with Boc-protected azetidine derivatives, where bromomethylation is achieved using reagents like bromine or bromomethylating agents under basic conditions. For example, Grignard reagents or alkylation with bromoethyl derivatives can introduce the bromomethyl group . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: higher temperatures may accelerate side reactions like ring-opening, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. GC assays confirm purity (>94%) .

Q. What safety protocols are essential for handling this compound?

The compound is highly reactive and irritant (H315, H319, H335). Safety measures include:

- PPE : Nitrile gloves, chemical goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. How is this compound characterized analytically?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and bromomethyl position (δ ~3.5–4.0 ppm for CH₂Br).

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., de-Boc derivatives).

- Elemental Analysis : Validates molecular formula (C₉H₁₆BrNO₂; MW 250.14) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation of Boc-protected azetidines be mitigated?

Regioselectivity issues arise due to the azetidine ring’s strain and competing reaction pathways. Strategies include:

- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions before bromination .

- Protection-Deprotection : Temporary protection of reactive amines (e.g., with Troc groups) to direct bromomethylation to the 2-position .

- Computational Modeling : DFT studies predict reactive sites, guiding experimental design .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate synthesis?

The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce pharmacophores. For example:

- Antimicrobial Agents : Coupling with heteroaryl boronic acids yields analogs with activity against Mycobacterium tuberculosis .

- CNS-Targeting Compounds : Substitution with piperidine or pyrrolidine moieties enhances blood-brain barrier penetration .

Case studies show improved metabolic stability when fluorine is introduced at the benzylic position (reducing CYP450-mediated oxidation) .

Q. How does steric hindrance from the Boc group influence the reactivity of this compound?

The bulky tert-butoxycarbonyl (Boc) group:

- Slows Nucleophilic Attack : Steric shielding reduces undesired ring-opening at the 1-position.

- Directs Functionalization : Favors reactions at the less hindered 2-bromomethyl site.

- Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and isobutylene, which necessitates low-temperature storage .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be addressed?

- Byproduct Formation : Competing elimination (e.g., HBr release) during bromination. Mitigation: Use of phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .

- Purification : Chromatography is inefficient for large batches. Alternatives: Crystallization from hexane/ethyl acetate mixtures (yield >85%) .

- Process Safety : Exothermic bromination requires controlled addition rates and cooling .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for this compound synthesis: How to reconcile?

Variations arise from:

- Reagent Quality : Impure brominating agents (e.g., NBS vs. Br₂) affect efficiency.

- Catalyst Choice : Pd-mediated couplings (e.g., Heck reactions) improve yields but require stringent anhydrous conditions .

- Analytical Methods : GC vs. NMR quantification may differ due to non-volatile impurities. Standardization using internal calibrants (e.g., anthracene) is recommended .

Methodological Recommendations

- Synthetic Optimization : Employ DoE (Design of Experiments) to map temperature/solvent effects .

- Stability Studies : Monitor hydrolysis under varying pH (e.g., TLC at pH 2–9) to identify optimal storage conditions .

- Metabolic Profiling : Use hepatic microsomes to assess oxidative degradation pathways (e.g., azetidine ring hydroxylation) for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.